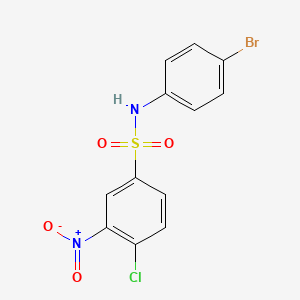

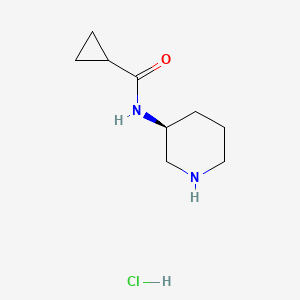

(S)-N-(Piperidin-3-yl)cyclopropanecarboxamide hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Sure! Here is a comprehensive analysis of the scientific research applications of (S)-N-(Piperidin-3-yl)cyclopropanecarboxamide hydrochloride, also known as N-[(3S)-piperidin-3-yl]cyclopropanecarboxamide;hydrochloride:

Cancer Research

This compound has shown potential in cancer research, particularly as a Poly(ADP-ribose) polymerase (PARP) inhibitor . PARP inhibitors are crucial in treating cancers with BRCA1 and BRCA2 mutations. The compound’s ability to inhibit PARP enzymes can lead to the death of cancer cells that rely on PARP for DNA repair .

Neurodegenerative Diseases

Research indicates that this compound may have applications in treating neurodegenerative diseases. By inhibiting PARP, it can potentially reduce neuronal damage and inflammation, which are common in conditions like Alzheimer’s and Parkinson’s diseases .

Cardiovascular Research

In cardiovascular research, this compound’s PARP inhibitory properties are being explored for their potential to mitigate ischemia-reperfusion injury. This type of injury occurs when blood supply returns to the tissue after a period of ischemia or lack of oxygen, causing significant damage .

Inflammation and Immune Response

The compound is also being studied for its role in modulating inflammation and immune responses. By inhibiting PARP, it can potentially reduce the inflammatory response, making it a candidate for treating inflammatory diseases .

DNA Repair Mechanisms

This compound is valuable in studying DNA repair mechanisms. Its ability to inhibit PARP enzymes allows researchers to understand better how cells repair DNA damage and the role of PARP in maintaining genomic stability .

Drug Development and Pharmacokinetics

In drug development, this compound is used to study the pharmacokinetics and pharmacodynamics of PARP inhibitors. Understanding its absorption, distribution, metabolism, and excretion helps in designing more effective drugs with fewer side effects .

Radiation Therapy Enhancement

The compound is being investigated for its potential to enhance the effectiveness of radiation therapy in cancer treatment. By inhibiting PARP, it can increase the sensitivity of cancer cells to radiation, leading to more effective treatment outcomes .

Metabolic Disorders

Research is also exploring the compound’s role in treating metabolic disorders. Its ability to modulate PARP activity can influence metabolic pathways, potentially offering new therapeutic approaches for conditions like diabetes and obesity .

特性

IUPAC Name |

N-[(3S)-piperidin-3-yl]cyclopropanecarboxamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O.ClH/c12-9(7-3-4-7)11-8-2-1-5-10-6-8;/h7-8,10H,1-6H2,(H,11,12);1H/t8-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIJYVUATUVKQKX-QRPNPIFTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)NC(=O)C2CC2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](CNC1)NC(=O)C2CC2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-N-(Piperidin-3-yl)cyclopropanecarboxamide hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(Azepan-1-yl)-2-{[4-hydroxy-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}ethanone](/img/structure/B2411586.png)

![(7-{[(4-Fluorophenyl)methyl]sulfanyl}-14-methyl-5-(3-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2411587.png)

![3-(7-methoxy-5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2411600.png)

![2-(7-cyclohexyl-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-methylacetamide](/img/structure/B2411601.png)

![2-{5-[2-methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B2411605.png)

![(3Z)-3-[(1,3-benzodioxol-5-ylamino)methylene]-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2411606.png)